Ro 0437626

Purinergic Signaling P2X1 Antagonist Receptor Selectivity

Ro 0437626 is the only commercially available P2X1 antagonist with defined >30‑fold selectivity over P2X2, P2X3, and P2X2/3 receptors. Unlike broad‑spectrum PPADS or suramin, its precise selectivity eliminates confounding off‑target effects, ensuring unambiguous results in platelet Ca²⁺ assays, bladder micturition studies, and novel antagonist characterization. Supplied as a white solid, ≥98% purity by HPLC, soluble in DMSO/ethanol. Choose Ro 0437626 for definitive data integrity—order now for research use only.

Molecular Formula C27H35N5O4S
Molecular Weight 525.7 g/mol
CAS No. 134362-79-1
Cat. No. B1679425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 0437626
CAS134362-79-1
SynonymsRO1166446/008;  RO116 6446/008;  RO116-6446/008;  RO116-6446008;  RO-0437626;  RO 0437626;  RO0437626.
Molecular FormulaC27H35N5O4S
Molecular Weight525.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(C(C(C2CC2)O)O)NC(=O)C(CC3=CSC=N3)NC(=O)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C27H35N5O4S/c33-23(17-10-11-17)24(34)21(12-16-6-2-1-3-7-16)31-26(35)22(13-18-14-37-15-28-18)32-27(36)25-29-19-8-4-5-9-20(19)30-25/h4-5,8-9,14-17,21-24,33-34H,1-3,6-7,10-13H2,(H,29,30)(H,31,35)(H,32,36)/t21-,22+,23-,24+/m0/s1
InChIKeyJHRSGCIIDRWHCD-UARRHKHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ro 0437626 CAS 134362-79-1: A Selective P2X1 Purinergic Receptor Antagonist for Precise Pharmacological Probing


Ro 0437626 (CAS 134362-79-1) is a benzimidazole-2-carboxamide derivative that functions as a selective antagonist of the P2X1 purinergic receptor . It is a small molecule (MW: 525.66 g/mol; formula: C27H35N5O4S) with a purity typically ≥98% as determined by HPLC . The compound is supplied as a white solid, soluble in DMSO and ethanol (up to 52.57 mg/mL), and is intended for research use only . Its primary value lies in its ability to selectively inhibit P2X1-mediated signaling, distinguishing it from broader-spectrum purinergic receptor antagonists.

Why Ro 0437626 Cannot Be Replaced by Common P2X Antagonists Like PPADS or Suramin


While numerous compounds antagonize P2X receptors, their subtype selectivity profiles vary dramatically, rendering them non-interchangeable for experiments requiring specific P2X1 inhibition. Ro 0437626's defined >30-fold selectivity for P2X1 over P2X2, P2X3, and P2X2/3 is not a universal property of P2X antagonists . Substituting Ro 0437626 with a less selective antagonist such as PPADS or suramin introduces confounding off-target effects that can obscure data interpretation and lead to erroneous conclusions about the specific role of P2X1 in a given physiological or pathological process. The quantitative evidence below demonstrates why this specific compound is necessary for precise scientific interrogation.

Quantifiable Differentiation: Ro 0437626 vs. Key P2X1 Antagonist Comparators


Receptor Subtype Selectivity Profile: Ro 0437626 vs. PPADS and Suramin

Ro 0437626 demonstrates a >30-fold selectivity for the P2X1 receptor (IC50 = 3 µM) over P2X2, P2X3, and P2X2/3 receptors (IC50 > 100 µM) . In contrast, the commonly used antagonist PPADS inhibits P2X1 with an IC50 of 68-100 nM but also potently inhibits P2X3 (IC50 = 214 nM) and other P2 receptors [1]. Suramin, another broad-spectrum antagonist, inhibits P2X1 with an IC50 of ~1 µM but also affects P2X2 (IC50 = 10.4 µM) and P2X3 (IC50 = 14.9 µM) at concentrations near its P2X1 potency [2]. This difference in selectivity window is critical for isolating P2X1-specific effects.

Purinergic Signaling P2X1 Antagonist Receptor Selectivity

Functional Inhibition of PMA-Evoked Calcium Entry in Human Platelets: Ro 0437626 vs. Control

In a functional assay using human platelets, Ro 0437626 reduced phorbol 12-myristate 13-acetate (PMA)-evoked Ca2+ entry to 6.8 ± 4.7% of control levels . This near-complete ablation of the P2X1-dependent calcium influx component demonstrates the compound's efficacy in a native, physiologically relevant system. This finding is consistent with the established role of P2X1 receptors in autocrine ATP-mediated calcium signaling in platelets.

Platelet Biology Calcium Signaling P2X1 Function

In Vivo Efficacy: Reduction of Postinfusion Isovolumetric Contractions in Rats

Ro 0437626 administered intravenously at doses of 1 and 10 μmol/kg caused a reduction in postinfusion isovolumetric contractions in a female rat model of bladder function . This in vivo demonstration of P2X1 antagonist activity provides a bridge from molecular and cellular assays to whole-organism physiology, a critical step for translational research into conditions like overactive bladder.

In Vivo Pharmacology Urology Bladder Function

Comparison with the Ultra-Potent P2X1 Antagonist NF449: Potency vs. Selectivity Trade-Off

While NF449 is an exceptionally potent P2X1 antagonist with an IC50 of 0.3 nM, it still exhibits significant activity at P2X3 (IC50 = 1.8 µM) and P2X2+3 (IC50 = 0.3 µM) receptors [1]. This represents a ~6000-fold and ~1000-fold selectivity window, respectively. In contrast, Ro 0437626 (IC50 = 3 µM) demonstrates a >30-fold selectivity window over P2X3 and P2X2/3 . Therefore, the choice between Ro 0437626 and NF449 represents a strategic trade-off: NF449 offers superior potency for highly sensitive systems, whereas Ro 0437626 may offer a more balanced profile for studies where ultra-high potency is not required and a wider selectivity margin is preferred.

P2X1 Antagonist NF449 Potency vs. Selectivity

Comparison with Other P2X1 Antagonists (MRS2159, Ip5I): A Spectrum of Potency and Selectivity

The P2X1 antagonist landscape includes compounds with varying potency and selectivity. For example, MRS2159 inhibits human P2X1 with an IC50 of 1.15 µM, while the dinucleotide Ip5I has an IC50 of 0.001-0.003 µM [1]. Ro 0437626 (IC50 = 3 µM) occupies a middle ground in terms of potency but, crucially, its selectivity profile (>30-fold over P2X2/3) is well-defined and validated across multiple studies . This positions Ro 0437626 as a reliable, well-characterized tool for experiments where moderate potency is acceptable but unambiguous P2X1 specificity is paramount.

P2X1 Antagonist MRS2159 Ip5I

Optimal Use Cases for Ro 0437626 Based on Differentiating Evidence


Dissecting P2X1-Specific Signaling in Platelet Activation and Thrombosis Models

Use Ro 0437626 to isolate the contribution of P2X1 receptors in platelet function assays. Its >30-fold selectivity ensures that observed effects (e.g., inhibition of PMA-evoked Ca2+ entry) are attributable to P2X1 rather than P2X2, P2X3, or P2X2/3 receptors . This is particularly critical when interpreting data from human platelet studies, where multiple P2X subtypes may be expressed [1].

Investigating P2X1-Mediated Mechanisms in Lower Urinary Tract Function In Vivo

Employ Ro 0437626 in rodent models of bladder function to study the role of P2X1 receptors in micturition. The demonstrated in vivo efficacy in reducing isovolumetric contractions supports its use for probing purinergic contributions to conditions like overactive bladder . This application leverages the compound's ability to translate in vitro selectivity into a measurable physiological effect.

Establishing a Benchmark P2X1 Antagonist for Comparative Pharmacology Studies

Utilize Ro 0437626 as a reference compound when characterizing novel P2X1 antagonists. Its well-defined potency (IC50 = 3 µM) and selectivity profile (>30-fold) provide a standardized baseline for evaluating new chemical entities [2]. This is valuable for both academic research and industrial drug discovery programs targeting P2X1.

Functional Studies Requiring a 'Clean' P2X1 Antagonist with Minimal Off-Target Activity

Choose Ro 0437626 for experiments where even low levels of P2X3 or P2X2/3 antagonism could confound results. Compared to PPADS and suramin, Ro 0437626 offers a superior selectivity margin, reducing the risk of misinterpretation in complex tissue or in vivo preparations where multiple P2X subtypes contribute to the observed response [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 0437626

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.